molecular formula C16H23N3O3 B12878817 N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide CAS No. 23694-34-0

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide

Cat. No.: B12878817
CAS No.: 23694-34-0
M. Wt: 305.37 g/mol
InChI Key: QEISATHFEZVMAA-UHFFFAOYSA-N
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Description

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide is a chemical compound of significant interest in specialized neuropharmacology research. Its core research value is derived from its structural similarity to high-affinity benzamide-based ligands for dopamine receptors, such as the well-characterized radiotracer [11C]FLB 457 . Compounds within this class are known to exhibit very high affinity and selectivity for dopamine D2 and D3 receptor subtypes . This mechanism of action makes analogs of this compound particularly useful for fundamental neuroscience studies aiming to understand the density and distribution of extrastriatal dopamine receptors, which are implicated in a range of neurological and psychiatric conditions . The structure-activity relationship of this chemical class provides a versatile scaffold for developing research tools for central nervous system (CNS) targets. Furthermore, the N-ethyl pyrrolidine group is a motif found in other research areas, including the development of polymeric vehicles for nucleic acid delivery in gene therapy applications, highlighting the potential versatility of this chemical structure . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information presented is provided for informational purposes and is based on the properties of structurally related compounds.

Properties

CAS No.

23694-34-0

Molecular Formula

C16H23N3O3

Molecular Weight

305.37 g/mol

IUPAC Name

3-N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxybenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23N3O3/c1-3-19-8-4-5-12(19)10-18-16(21)13-9-11(15(17)20)6-7-14(13)22-2/h6-7,9,12H,3-5,8,10H2,1-2H3,(H2,17,20)(H,18,21)

InChI Key

QEISATHFEZVMAA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1-ethylpyrrolidine with a suitable alkylating agent to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of isophthalamide compounds exhibit significant anticancer properties. N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide has been studied for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, a study demonstrated that similar isophthalamide derivatives showed efficacy against prostate cancer by inhibiting specific pathways involved in cell survival and proliferation .

1.2 Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurodegenerative diseases. Compounds with pyrrolidine moieties have been linked to orexin receptor modulation, which plays a crucial role in regulating sleep and appetite. This mechanism could be explored further for developing treatments for conditions such as narcolepsy and obesity .

Materials Science

2.1 Polymer Chemistry

This compound can be utilized as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it suitable for creating high-performance polymers. Research has shown that incorporating such compounds into polymer matrices can improve their resistance to thermal degradation and environmental stressors .

2.2 Coatings and Adhesives

Due to its chemical properties, this compound may serve as a curing agent or modifier in coatings and adhesives. The presence of the isophthalamide group can contribute to enhanced adhesion properties and durability of coatings applied to various substrates, including metals and plastics .

Organic Synthesis

3.1 Synthesis of Complex Molecules

The compound can act as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, leading to the development of new compounds with tailored properties for specific applications in pharmaceuticals or agrochemicals. The one-pot synthesis methods involving this compound have been reported to yield high conversions with minimal by-products, making it an attractive option for industrial applications .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Neuropharmacological effectsPotential treatment for narcolepsy
Materials ScienceHigh-performance polymersImproves thermal stability
Coatings and adhesivesEnhances adhesion properties
Organic SynthesisIntermediate for complex organic moleculesHigh conversion rates in one-pot synthesis

Case Studies

  • Case Study 1: Anticancer Efficacy
    A study published in a peer-reviewed journal highlighted the anticancer effects of isophthalamide derivatives similar to this compound, focusing on their ability to induce apoptosis in prostate cancer cells through specific signaling pathways.
  • Case Study 2: Polymer Applications
    Research conducted on the incorporation of isophthalamide derivatives into polymer matrices demonstrated significant improvements in mechanical properties and thermal stability, suggesting their potential use in high-performance materials.

Mechanism of Action

The mechanism of action of N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.

    N-Ethyl-2-pyrrolidone (NEP): Another solvent with similar properties but different applications.

    Pyrrolidin-2-one: A lactam with diverse biological activities

Uniqueness

N1-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxyisophthalamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide, a compound derived from the isophthalamide family, has garnered attention for its potential biological activities, particularly in pharmacology and neurobiology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{14}H_{18}N_{2}O_{3}
  • Molecular Weight : 262.30 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Notably, it has shown a significant affinity for dopamine D-2 receptors, which play a crucial role in various neurological processes.

Binding Affinity

Research indicates that the S enantiomer of related compounds exhibits a high binding affinity for dopamine D-2 receptors with a dissociation constant KDK_D of approximately 1.2 nM . This suggests that this compound may act as a selective ligand for these receptors, potentially influencing dopaminergic signaling pathways.

Neuropharmacological Effects

  • Dopamine Receptor Modulation : The compound's ability to bind selectively to D-2 receptors suggests potential applications in treating disorders associated with dopaminergic dysregulation, such as schizophrenia and Parkinson's disease.
  • Cocaine Antagonism : In studies involving analogs of this compound, compounds like UMB116 demonstrated significant antagonistic effects against cocaine-induced behaviors in animal models . This highlights the compound's potential utility in addiction therapy.
  • Behavioral Studies : Behavioral assays have shown that administration of related compounds can significantly alter locomotor activity induced by stimulants, indicating a modulatory effect on central nervous system (CNS) activity .

Case Studies and Research Findings

A review of relevant literature reveals several key studies that underscore the biological activity of this compound:

StudyFindings
Demonstrated high binding affinity for D-2 receptors in rat brain homogenates.
Showed efficacy in inhibiting cocaine-induced convulsions and lethality in mouse models.
Highlighted alterations in locomotor activity due to the compound's interaction with sigma receptors.

Lipophilicity

The lipophilicity of this compound is notable, with studies indicating that it possesses a significantly higher octanol-water partition coefficient compared to other similar compounds like sulpiride . This property enhances its ability to penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing N-(1-Ethyl-2-pyrrolidinylmethyl)-6-methoxyisophthalamide, and how do they confirm structural integrity?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) for purity assessment (>95%) with nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify functional groups and stereochemistry. Mass spectrometry (MS) confirms molecular weight accuracy. For thermal stability, differential scanning calorimetry (DSC) can identify decomposition temperatures . Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect key bonds (e.g., amide, methoxy) .

Q. How should researchers ensure the compound’s stability during long-term storage?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Use desiccants (e.g., silica gel) to minimize hydrolysis of the amide group. Regularly test stability via accelerated degradation studies (40°C/75% relative humidity for 1 month) and monitor purity changes using HPLC .

Q. What synthetic routes are feasible for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A multi-step synthesis is typical. First, prepare the pyrrolidinylmethyl intermediate via reductive amination of 1-ethyl-2-pyrrolidinemethanol with 6-methoxyisophthalic acid. Use coupling agents like HATU or DCC in anhydrous DMF under nitrogen. Optimize yield (target >70%) by controlling temperature (0–5°C during activation) and stoichiometry (1.2:1 molar ratio of acid to amine). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers investigate the compound’s selectivity in biological systems?

  • Methodological Answer : Employ competitive binding assays using radiolabeled ligands or fluorescence polarization. Pair this with selectivity profiling across receptor panels (e.g., GPCRs, kinases) to identify off-target interactions. Use CRISPR-edited cell lines to isolate specific pathways and validate results with knockout/knockdown models .

Q. What computational approaches predict the compound’s interaction with target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using X-ray/NMR-derived protein structures. Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100-ns trajectories) to assess binding stability. Calculate binding free energies (MM/PBSA) and correlate with in vitro IC₅₀ values .

Q. How can in vivo pharmacokinetic (PK) studies be designed to evaluate bioavailability?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats, n=6/group) with intravenous (IV) and oral (PO) administration. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose. Quantify compound levels via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (WinNonlin). Assess tissue distribution via microsampling of liver, kidney, and brain .

Data Contradiction & Validation

Q. How should discrepancies in biological activity data between assays be resolved?

  • Methodological Answer : Replicate experiments in triplicate under standardized conditions (e.g., cell passage number, serum batch). Validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Apply statistical rigor (ANOVA with post-hoc tests) and report confidence intervals. Cross-check with literature on structurally analogous compounds .

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